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molecular formula C16H13N B8625649 2-Methyl-5-phenylquinoline CAS No. 90785-13-0

2-Methyl-5-phenylquinoline

Cat. No. B8625649
M. Wt: 219.28 g/mol
InChI Key: WXLFOFRDXHNZFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04603199

Procedure details

A mixture of 20 g (0.084 mole) of 5-hydroxy-5-phenyl-5,6,7,8-tetrahydroquinaldine, 10 g of 10% palladium on carbon, 2.3 g of para-toluenesulfonic acid and 200 ml of cumene was heated at its reflux temperature for 24 hours. The mixture was filtered hot, and then the filtrate was evaporated to provide a residue. This residue was dissolved in dilute hydrochloric acid. This solution was extracted with diethyl ether and the acid layer was then neutralized with 50% aqueous sodium hydroxide solution. The product was extracted into diethyl ether. The organic layer was dried and then evaporated to provide a solid residue. Recrystallization from methanol provided white crystals of 5-phenylquinaldine. Analysis: Calculated for C16H13N.H2O: %C, 81.0; %H, 6.4; %N, 5.8; Found: %C, 81.4; %H, 6.6; %N, 5.5. The structure assignment was confirmed by nuclear magnetic resonance spectral analysis.
Name
5-hydroxy-5-phenyl-5,6,7,8-tetrahydroquinaldine
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH2:11][CH2:10][CH2:9][C:8]2[N:7]=[C:6]([CH3:12])[CH:5]=[CH:4][C:3]1=2.C1(C)C=CC(S(O)(=O)=O)=CC=1.C1(C(C)C)C=CC=CC=1>[Pd].Cl>[C:13]1([C:2]2[CH:11]=[CH:10][CH:9]=[C:8]3[C:3]=2[CH:4]=[CH:5][C:6]([CH3:12])=[N:7]3)[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1

Inputs

Step One
Name
5-hydroxy-5-phenyl-5,6,7,8-tetrahydroquinaldine
Quantity
20 g
Type
reactant
Smiles
OC1(C=2C=CC(=NC2CCC1)C)C1=CC=CC=C1
Name
Quantity
2.3 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
200 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C(C)C
Name
Quantity
10 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at its
TEMPERATURE
Type
TEMPERATURE
Details
reflux temperature for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered hot
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
to provide a residue
EXTRACTION
Type
EXTRACTION
Details
This solution was extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into diethyl ether
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to provide a solid residue
CUSTOM
Type
CUSTOM
Details
Recrystallization from methanol provided white crystals of 5-phenylquinaldine

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1=C2C=CC(=NC2=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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